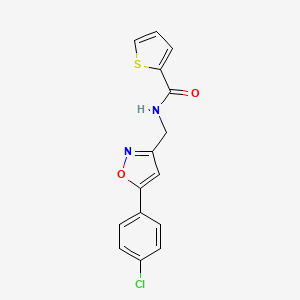

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also includes a 4-chlorophenyl group and a thiophene-2-carboxamide moiety.

Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

Isoxazole rings, such as those found in N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide, are a common structural motif in many commercially available drugs . Their presence in a compound can significantly influence the molecule’s biological activity, making them a key focus in the development of new therapeutic agents. The compound’s ability to bind to various biological targets due to its chemical diversity makes it a valuable scaffold for drug discovery.

Anticancer Research

Isoxazole derivatives have shown potential as anticancer agents . The structural features of isoxazoles, including the presence of a 4-chlorophenyl group, can be optimized to target specific cancer cell lines. Research into N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide may reveal novel mechanisms of action against cancer cells, contributing to the development of new oncology treatments.

Anti-inflammatory and Analgesic Applications

The isoxazole nucleus has been associated with anti-inflammatory and analgesic properties . Compounds like N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide could be explored for their efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases.

Antimicrobial and Antiviral Activities

Isoxazole compounds have demonstrated antimicrobial and antiviral activities . The exploration of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide in this context could lead to the discovery of new agents capable of combating infectious diseases, including those caused by drug-resistant strains.

Neurological Disorders Treatment

Isoxazole derivatives have been studied for their potential in treating neurological disorders due to their anticonvulsant and antidepressant effects . N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide might offer new avenues for the treatment of conditions such as epilepsy and depression.

Immunosuppressive Properties

The isoxazole ring system has been linked to immunosuppressive effects, which could be beneficial in conditions where the immune system attacks the body’s own cells . Investigating the immunosuppressive potential of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide may contribute to the development of new therapies for autoimmune diseases.

Mécanisme D'action

Target of Action

The compound, N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide, belongs to the isoxazole class of compounds .

Biochemical Pathways

Isoxazole compounds have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects

Propriétés

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-11-5-3-10(4-6-11)13-8-12(18-20-13)9-17-15(19)14-2-1-7-21-14/h1-8H,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDAFEMYGYNOET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2761726.png)

![N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2761727.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2761731.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2761734.png)

![2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2761736.png)

![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)

![N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2761742.png)

![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761743.png)

![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)